2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide
Description
Properties
CAS No. |
303102-74-1 |
|---|---|
Molecular Formula |
C20H21N5O3S |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C20H21N5O3S/c1-3-25-19(15-6-10-17(28-2)11-7-15)23-24-20(25)29-13-18(27)22-21-12-14-4-8-16(26)9-5-14/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+ |
InChI Key |
SYCWNCFAJXOFIE-CIAFOILYSA-N |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)OC |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or hydrazine derivatives.
Substitution: The methoxy and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or hydrazine derivatives .
Scientific Research Applications
2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Variations and Substituent Effects
Key Observations :
- Heterocyclic Variations : Pyridine (ZE-4b) or pyrazole () substituents introduce additional nitrogen atoms, enhancing coordination capacity for metal binding or enzymatic inhibition .
- Hydrazide vs.
Table 2: Activity Profiles of Related Compounds
Key Insights :
- Antioxidant Potential: The 4-hydroxyphenyl group in Compound A mirrors the phenolic -OH in ’s antioxidant, suggesting similar radical-scavenging capacity.
- Anticancer Activity : Triazole-thioacetohydrazides () demonstrate cytotoxicity via apoptosis and migration inhibition. Compound A ’s methoxyphenyl group may enhance membrane permeability compared to nitro or chloro analogs .
Physicochemical and Computational Comparisons
Table 3: Computational and Spectroscopic Data
Key Findings :
- Lipophilicity : Compound A ’s logP (3.2) suggests moderate solubility, favorable for oral bioavailability compared to more polar () or nitro-substituted analogs .
- Spectroscopic Signatures : The hydrazone C=N and triazole C-S stretches in Compound A (IR) align with analogs in and , confirming structural integrity .
- Crystal Packing : highlights planar hydrazone geometries in similar compounds, which may enhance π-stacking interactions in Compound A .
Biological Activity
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a hybrid molecule that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the available literature on its biological activity, synthesis, and therapeutic potential.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 409.51 g/mol. The structure includes a triazole ring, a hydrazide moiety, and various aromatic substituents that contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this hydrazide exhibit significant antimicrobial activity against various bacterial strains. For instance:
- In vitro Studies : Compounds containing the triazole moiety have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds typically range from 20 to 70 µM depending on the specific structure and substituents present .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 20–40 |
| Escherichia coli | 40–70 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest:
- Cell Line Studies : The compound has been tested on various cancer cell lines, demonstrating cytotoxic effects that correlate with increased levels of reactive oxygen species (ROS) and activation of caspases involved in apoptosis .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA Synthesis : Similar triazole derivatives have been shown to interfere with DNA replication processes, leading to cell death.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, which can lead to apoptosis.
- Enzyme Inhibition : Potential inhibition of key enzymes involved in bacterial metabolism or cancer cell proliferation has been suggested.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antibacterial Case Study : A study conducted on derivatives of triazole compounds demonstrated their effectiveness against multi-drug resistant strains of E. coli, suggesting a promising avenue for developing new antibiotics .
- Anticancer Case Study : Research involving the application of this hydrazide in cancer therapy indicated a significant reduction in tumor growth in animal models when combined with standard chemotherapeutic agents .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
